molecular formula C16H24N2O2S4 B14678247 3,3'-(Decane-1,10-diyl)bis(2-sulfanylidene-1,3-thiazolidin-4-one) CAS No. 37509-68-5

3,3'-(Decane-1,10-diyl)bis(2-sulfanylidene-1,3-thiazolidin-4-one)

Cat. No.: B14678247
CAS No.: 37509-68-5
M. Wt: 404.6 g/mol
InChI Key: FDTCTQZTWHUIRP-UHFFFAOYSA-N
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Description

3,3’-(Decane-1,10-diyl)bis(2-sulfanylidene-1,3-thiazolidin-4-one) is a complex organic compound characterized by its unique structure, which includes a decane backbone linked to two thiazolidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Decane-1,10-diyl)bis(2-sulfanylidene-1,3-thiazolidin-4-one) typically involves the reaction of decane-1,10-diamine with 2-thioxo-1,3-thiazolidin-4-one under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Decane-1,10-diyl)bis(2-sulfanylidene-1,3-thiazolidin-4-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone rings to thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolidinone rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3,3’-(Decane-1,10-diyl)bis(2-sulfanylidene-1,3-thiazolidin-4-one) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3,3’-(Decane-1,10-diyl)bis(2-sulfanylidene-1,3-thiazolidin-4-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(Decane-1,10-diyl)bis(benzothiazolium) dibromide
  • Bis(1-butylpentyl)decane-1,10-diyl diglutarate

Uniqueness

Compared to similar compounds, 3,3’-(Decane-1,10-diyl)bis(2-sulfanylidene-1,3-thiazolidin-4-one) is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

37509-68-5

Molecular Formula

C16H24N2O2S4

Molecular Weight

404.6 g/mol

IUPAC Name

3-[10-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)decyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H24N2O2S4/c19-13-11-23-15(21)17(13)9-7-5-3-1-2-4-6-8-10-18-14(20)12-24-16(18)22/h1-12H2

InChI Key

FDTCTQZTWHUIRP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)CCCCCCCCCCN2C(=O)CSC2=S

Origin of Product

United States

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